Cannabichromene (CBC) is a major, non-psychotropic phytocannabinoid found in Cannabis sativa, sharing a common biosynthetic precursor, cannabigerolic acid (CBGA), with more common cannabinoids like THC and CBD. Structurally similar to other cannabinoids, it is understood to exert its biological effects primarily through mechanisms independent of direct, high-affinity binding to classical cannabinoid receptors CB1 and CB2. Instead, its activity is largely associated with the modulation of transient receptor potential (TRP) channels, such as TRPA1, and the inhibition of endocannabinoid degradation, which differentiates its functional profile from that of its close analogs.
Although structurally related, substituting Cannabichromene (CBC) with more common cannabinoids like Cannabidiol (CBD) or Cannabigerol (CBG) is unsuitable for research targeting specific non-CB1/CB2 pathways. CBC's value proposition lies in its distinct pharmacology, including its role as a selective CB2 receptor agonist and a potent TRPA1 agonist, which differs significantly from CBD and CBG. Furthermore, its demonstrated ability to inhibit the uptake of the endocannabinoid anandamide presents a mechanism of action that is not a primary feature of its common substitutes. This makes CBC a necessary choice for studies focused on modulating the endocannabinoid system indirectly or investigating TRP channel-mediated analgesia and anti-inflammatory pathways.
In comparative studies against methicillin-resistant Staphylococcus aureus (MRSA), Cannabichromene (CBC) demonstrates potent antibacterial activity. One study reported a Minimum Inhibitory Concentration (MIC) for CBC between 1-2 μg/mL, comparable to the activity of CBD (1-2 μg/mL) and CBG (1-2 μg/mL) against several Gram-positive pathogens. Another analysis found the MIC of CBC against MRSA to be 8 mg/L (8 μg/mL), while CBD and CBG showed higher potency with MICs of 2 mg/L. This positions CBC as a validated antimicrobial agent, albeit slightly less potent than CBG or CBD in some assays, for research into antibiotic-resistant bacterial strains.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) vs. MRSA |
| Target Compound Data | 1-2 μg/mL or 8 μg/mL |
| Comparator Or Baseline | CBD: 1-2 μg/mL; CBG: 1-2 μg/mL or 2 μg/mL |
| Quantified Difference | Comparable activity to CBD/CBG in one study; 4-fold lower potency than CBD/CBG in another study. |
| Conditions | In vitro susceptibility testing against various strains of methicillin-resistant Staphylococcus aureus (MRSA). |
For researchers developing novel antibacterial agents or formulations, CBC offers a viable, non-psychotropic scaffold with proven efficacy against critical Gram-positive pathogens.
Unlike Δ⁹-THC, which is a potent agonist at both CB1 and CB2 receptors, Cannabichromene (CBC) demonstrates marked selectivity for the CB2 receptor, which is primarily expressed in immune cells. One study found that the naturally occurring (-)-CBC enantiomer activated CB2 receptors with an EC50 of 1.5 µM, while showing only detectable CB1 activation at a much higher concentration of 30 µM. Another key study confirmed that CBC activates CB2 but not CB1 receptors to produce hyperpolarization in stably transfected AtT20 cells. This selectivity makes CBC a valuable tool for investigating CB2-mediated pathways in inflammation and immunity without the confounding psychoactive effects of CB1 activation.
| Evidence Dimension | Receptor Activation (EC50) |
| Target Compound Data | CB2: EC50 = 1.5 µM; CB1: Only minimal activation at 30 µM |
| Comparator Or Baseline | Δ⁹-THC: Potent agonist at both CB1 and CB2. (+)-CBC: Inactive at CB2 up to 30 µM. |
| Quantified Difference | High selectivity for CB2 over CB1, contrasting with non-selective cannabinoids like THC. |
| Conditions | In vitro fluorescent assay of membrane potential in stably transfected AtT20 cells expressing human CB1 and CB2 receptors. |
This evidence justifies procuring CBC specifically for research on immunomodulation via the CB2 receptor, where the psychoactive effects of CB1 agonism from compounds like THC would be an undesirable variable.
Cannabichromene is a potent agonist of the transient receptor potential ankyrin-1 (TRPA1) channel, a key target in pain and neurogenic inflammation research. A study measuring TRPA1-mediated calcium elevation in HEK-293 cells found CBC to be the most potent agonist among several cannabinoids tested, with an EC50 of 60 nM. For comparison, the same study found CBG and CBD acid to be significantly less potent, with EC50 values in the micromolar range (3.4-12.0 µM). This positions CBC as a highly specific tool for activating TRPA1 channels, distinct from other non-psychotropic cannabinoids.
| Evidence Dimension | TRPA1 Agonist Potency (EC50) |
| Target Compound Data | EC50 = 60 nM |
| Comparator Or Baseline | CBG and CBD Acid: EC50 = 3.4-12.0 µM (3400-12000 nM) |
| Quantified Difference | Over 50-fold more potent than CBG and CBD acid at activating TRPA1. |
| Conditions | TRPA1-mediated Ca2+ elevation in transfected HEK-293 cells. |
For researchers investigating TRPA1-mediated signaling in pain or inflammation, CBC offers a significantly more potent and selective tool than other cannabinoids, enabling targeted pathway activation at lower concentrations.
Like other major cannabinoids, CBC is a lipophilic molecule with poor water solubility (2–10 μg/mL), a critical factor for procurement and experimental design. Its high lipophilicity (experimentally determined log P values for cannabinoids range from 6.1-7.4) necessitates the use of solubilizing carriers or lipid-based formulations for in vivo and in vitro applications requiring aqueous dispersion. Studies have demonstrated that co-dispersion with carriers like Soluplus can dramatically improve the dissolution rate of CBC, increasing the percentage dissolved in simulated intestinal fluid from under 25% to over 75% in 60 minutes. This highlights the need to procure pure CBC for controlled formulation development, as opposed to using crude extracts with undefined excipients.
| Evidence Dimension | Aqueous Solubility & Formulation Requirement |
| Target Compound Data | Poorly soluble (2-10 μg/mL); requires formulation (e.g., with Soluplus) to achieve >75% dissolution. |
| Comparator Or Baseline | Other major cannabinoids (CBD, THC, CBG) with similarly poor aqueous solubility. |
| Quantified Difference | Not applicable (class-level property). The differentiator is the need for a pure compound for controlled formulation vs. a crude mixture. |
| Conditions | Dissolution in simulated intestinal fluids (FaSSIF/FeSSIF). |
This evidence directs buyers who require controlled, reproducible dosing and bioavailability to procure purified CBC, as its inherent poor solubility makes standardized formulation a prerequisite for reliable experimental outcomes.
Leveraging its demonstrated bactericidal activity against Gram-positive pathogens like MRSA, pure CBC is the logical choice for developing and testing novel topical antimicrobial formulations where the psychoactive effects of THC are undesirable and a different mechanistic profile from CBD or CBG is sought.
Given its selective agonist activity at the CB2 receptor without significant CB1 activation, CBC is essential for immunology and inflammation research aiming to isolate and study CB2-specific signaling pathways without the confounding central nervous system effects associated with THC.
With its high potency as a TRPA1 agonist, significantly exceeding that of other cannabinoids like CBG, CBC is the preferred compound for research programs focused on the discovery and characterization of novel non-opioid analgesics that function through TRPA1 channel modulation.
CBC's ability to inhibit anandamide reuptake provides a distinct mechanism for enhancing endocannabinoid tone. This makes it the right choice for studies designed to differentiate between direct receptor agonism (like THC) and indirect modulation of endogenous cannabinoid levels.
Irritant